Product packaging for Dipotassium hexafluorostannate(2-)(Cat. No.:CAS No. 16893-93-9)

Dipotassium hexafluorostannate(2-)

Cat. No.: B102456
CAS No.: 16893-93-9
M. Wt: 310.9 g/mol
InChI Key: GLZWPQHSSWGQOA-UHFFFAOYSA-H
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Description

Dipotassium hexafluorostannate(2-), with the chemical formula K₂SnF₆ and CAS number 16893-93-9, is an inorganic salt of significant interest in advanced materials research . It serves as a classic example of a hexafluorostannate, featuring the octahedrally coordinated [SnF₆]²⁻ anion, which is a subject of study in the broader exploration of metal fluoro-anions . The compound can be synthesized via wet chemical methods, such as the reaction of a tin(IV) source like stannic oxide (SnO₂) with hydrofluoric acid in the presence of potassium fluoride, yielding the target product which can be purified through recrystallization from aqueous media due to its specific solubility . With a molecular weight of 310.9 g/mol, it represents an important reagent in the chemistry of tin(IV) species . While direct applications are less documented, its well-defined structure and properties make it a valuable compound for fundamental research in inorganic chemistry, potentially serving as a precursor for the development of other tin-containing materials or as a model system for studying octahedral coordination complexes. This product is strictly for research purposes and is not intended for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula F6K2Sn B102456 Dipotassium hexafluorostannate(2-) CAS No. 16893-93-9

Properties

CAS No.

16893-93-9

Molecular Formula

F6K2Sn

Molecular Weight

310.9 g/mol

IUPAC Name

dipotassium;tin(4+);hexafluoride

InChI

InChI=1S/6FH.2K.Sn/h6*1H;;;/q;;;;;;2*+1;+4/p-6

InChI Key

GLZWPQHSSWGQOA-UHFFFAOYSA-H

SMILES

[F-].[F-].[F-].[F-].[F-].[F-].[K+].[K+].[Sn+4]

Canonical SMILES

[F-].[F-].[F-].[F-].[F-].[F-].[K+].[K+].[Sn+4]

Other CAS No.

16893-93-9

Synonyms

dipotassium hexafluorostannate(2-)

Origin of Product

United States

Synthetic Methodologies and Preparative Routes for Dipotassium Hexafluorostannate 2

Wet Chemical Synthesis Approaches to K₂SnF₆ and its Hydrates

Wet chemical methods, primarily conducted in aqueous media, are the most common routes for the synthesis of dipotassium (B57713) hexafluorostannate(2-). These methods can be broadly categorized into those involving redox reactions in hydrofluoric acid and various crystallization techniques.

Synthesis via Redox Reactions in Hydrofluoric Acid Solutions

The synthesis of dipotassium hexafluorostannate(2-) can be effectively carried out in hydrofluoric acid (HF) solutions, which serve as both a solvent and a fluorine source. While direct redox reactions for the synthesis of undoped K₂SnF₆ are not extensively detailed in readily available literature, the principles can be inferred from the well-documented synthesis of doped hexafluorometallates, such as Mn⁴⁺-doped phosphors.

In a typical synthesis of a related compound, potassium hexafluorotitanate (K₂TiF₆), titanium dioxide (TiO₂) is dissolved in hydrofluoric acid. The addition of a potassium salt, such as potassium fluoride (B91410) (KF) or potassium permanganate (B83412) (KMnO₄) in the case of manganese doping, leads to the precipitation of the desired product. The permanganate, in this case, also acts as an oxidizing agent to achieve the desired oxidation state of the dopant.

Applying this to K₂SnF₆, a plausible synthetic route would involve the dissolution of a tin(IV) source, such as stannic oxide (SnO₂) or stannic chloride (SnCl₄), in concentrated hydrofluoric acid. The subsequent addition of a stoichiometric amount of a potassium salt, like potassium fluoride or potassium chloride (KCl), would lead to the formation of the K₂SnF₆ precipitate due to its lower solubility in the reaction medium.

The general reaction can be represented as:

SnO₂ + 6HF + 2KF → K₂SnF₆ + 2H₂O

The reaction conditions, such as temperature, concentration of HF, and reaction time, are critical parameters that influence the yield and purity of the final product.

Crystallization Techniques from Aqueous Media

Crystallization from aqueous solutions is a crucial step in both the synthesis and purification of dipotassium hexafluorostannate(2-). The solubility of K₂SnF₆ in water is temperature-dependent, a property that is exploited during recrystallization to obtain high-purity crystals.

The general principle involves dissolving the crude K₂SnF₆ product in hot water to create a saturated or near-saturated solution. Any insoluble impurities can be removed at this stage by hot filtration. The clear filtrate is then allowed to cool slowly. As the temperature decreases, the solubility of K₂SnF₆ drops, leading to the formation of well-defined crystals, which can then be separated by filtration. The process can be repeated multiple times to enhance the purity of the product.

For industrial-scale production, specialized crystallizers such as the Oslo-type crystallizer, also known as a classified-suspension crystallizer, can be employed. These crystallizers allow for the control of crystal size and distribution by maintaining a supersaturated solution in which crystal growth occurs on existing seed crystals.

Key Parameters in Aqueous Crystallization:

ParameterEffect on Crystallization
Cooling Rate A slower cooling rate generally promotes the growth of larger and more perfect crystals, while rapid cooling can lead to the formation of smaller, less pure crystals.
Supersaturation The level of supersaturation is the driving force for crystallization. It must be carefully controlled to prevent spontaneous nucleation, which can result in a fine, difficult-to-handle precipitate.
Agitation Stirring the solution helps to maintain a uniform temperature and concentration, promoting homogeneous crystal growth.
pH The pH of the solution can influence the stability of the hexafluorostannate anion and the solubility of impurities.

Non-Aqueous Synthesis Techniques for Hexafluorostannate Complexes

While aqueous routes are prevalent, non-aqueous synthesis methods offer alternatives that can be advantageous in certain situations, such as when water-sensitive reagents are used or when anhydrous products are desired. However, specific literature detailing the non-aqueous synthesis of dipotassium hexafluorostannate(2-) is scarce.

Drawing parallels from the synthesis of other metal oxide nanoparticles and complex oxides, non-aqueous routes could potentially involve solvothermal reactions using organic solvents. For instance, the reaction of metal alkoxides or acetylacetonates (B15086760) with a fluorine source in a high-boiling point organic solvent under pressure and elevated temperature could yield the desired product.

A hypothetical non-aqueous route for K₂SnF₆ might involve the reaction of a tin(IV) alkoxide, Sn(OR)₄, with potassium fluoride in a suitable non-aqueous solvent like a high-boiling alcohol or an ether. The reaction would proceed via a sol-gel type mechanism, with the formation of Sn-F bonds and the eventual precipitation of the K₂SnF₆ complex.

Anion Exchange and Recrystallization Methods in the Context of Doped Systems

Anion exchange and recrystallization are pivotal techniques in the synthesis and modification of doped materials, particularly for phosphors based on the K₂SnF₆ host lattice. These methods allow for the introduction of activator ions, such as Mn⁴⁺, into the crystal structure.

Anion exchange can be employed to introduce the hexafluorostannate anion into a system containing the desired dopant. More commonly, a cation exchange process is utilized where the host lattice is pre-formed, and the dopant ion is subsequently introduced. For instance, in the synthesis of Mn⁴⁺-doped potassium hexafluorotitanate (K₂TiF₆:Mn⁴⁺), K₂TiF₆ crystals can be treated with a solution containing Mn⁴⁺ ions in hydrofluoric acid. The Mn⁴⁺ ions can then substitute some of the Ti⁴⁺ ions in the crystal lattice.

A similar approach can be envisaged for doping K₂SnF₆. The process would involve preparing a saturated solution of K₂SnF₆ in HF and then introducing a source of the dopant cation. The equilibrium of the exchange process can be influenced by factors such as the relative concentrations of the host and dopant ions and the temperature.

Solid-state ion exchange is an emerging environmentally friendly alternative that avoids the use of hazardous hydrofluoric acid solutions. In this method, the host material and a salt containing the dopant ion are mixed in the solid state and heated. The thermal energy facilitates the diffusion of ions and leads to the incorporation of the dopant into the host lattice.

Recrystallization plays a crucial role in purifying the doped material and ensuring a homogeneous distribution of the dopant within the host lattice. After the initial doping process, the material can be recrystallized from an appropriate solvent, often an aqueous HF solution. This process helps to remove any unreacted precursors or by-products and can improve the crystallinity and luminescent properties of the final product.

Advanced Structural Characterization and Crystallographic Investigations of Dipotassium Hexafluorostannate 2

Single Crystal and Powder X-ray Diffraction Studies

The determination of the atomic structure of dipotassium (B57713) hexafluorostannate(2-) relies heavily on X-ray diffraction (XRD) methods. rigaku.com Both single-crystal and powder XRD techniques are employed to provide complementary information about the compound's crystalline nature.

Single-crystal X-ray diffraction is the most powerful technique for unambiguously determining the three-dimensional atomic structure of a molecule or ionic compound. rigaku.com By measuring the diffraction pattern from a single, well-formed crystal, researchers can generate a detailed electron density map of the unit cell. carleton.edu This allows for the precise determination of atomic coordinates, bond lengths, and bond angles, leading to a definitive structural model. For K₂SnF₆, single-crystal studies have been crucial in establishing its fundamental crystal structure and the geometry of the constituent ions.

Powder X-ray diffraction (PXRD) is a versatile method used for the structural characterization of polycrystalline materials. nih.gov Instead of a single crystal, a sample consisting of many tiny, randomly oriented crystallites is used. The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample. nih.gov PXRD is routinely used to confirm the phase purity of synthesized K₂SnF₆, identify it in mixtures, and study its structural stability under different conditions. While generally providing less detail than single-crystal methods, analysis of high-quality PXRD data can be used for structure refinement, especially when suitable single crystals are unavailable. nih.govrsc.org The quality of the PXRD pattern, characterized by sharp or broad reflections, can also give insights into the material's crystallinity. nih.gov

Crystallographic Analysis of the [SnF₆]²⁻ Anion Geometry

Crystallographic studies confirm that the tin atom in the hexafluorostannate(2-) anion is coordinated to six fluorine atoms. The arrangement of these six fluorine atoms around the central tin atom results in an octahedral geometry. brainly.com This is the expected coordination for a central atom surrounded by six identical ligands with no stereochemically active lone pairs. The [SnF₆]²⁻ anion exists as a discrete, isolated entity within the crystal lattice, surrounded by potassium cations.

Crystal Structure Refinement Methodologies

Following the collection of diffraction data, a process known as crystal structure refinement is used to generate the final, most accurate structural model. phenix-online.org This computational procedure aims to achieve the best possible agreement between the experimentally observed diffraction pattern and one calculated from a theoretical model of the crystal structure. carleton.edu

The process typically starts with a preliminary model, often based on the structure of a known, isostructural compound. carleton.edu Using specialized software programs like the SHELX suite, this initial model is iteratively adjusted through least-squares refinement cycles. carleton.edunih.gov During refinement, various parameters are optimized, including atomic coordinates, site occupancy factors, and atomic displacement parameters (which describe the thermal motion of the atoms). nih.gov The quality of the final refined structure is assessed by agreement factors, most commonly the R-value (R1). carleton.edu A lower R-value signifies a better fit between the observed and calculated data, indicating a more accurate and reliable crystal structure. For well-defined structures from single-crystal data, R-values are typically below 0.05. researchgate.net

Analysis of Intermolecular Interactions and Crystal Packing in K₂SnF₆ and its Derivatives

Crystal engineering focuses on understanding the intermolecular interactions that dictate how molecules and ions pack together in a solid. ias.ac.in The crystal structure of K₂SnF₆ is a three-dimensional network built from the electrostatic attraction between the positively charged potassium ions (K⁺) and the negatively charged hexafluorostannate ([SnF₆]²⁻) anions. The packing is primarily governed by the need to efficiently arrange these ions to maximize electrostatic attraction and minimize repulsion, a concept central to ionic crystals. Steric interactions also play a role in determining the final arrangement. researchgate.net The resulting structure is a balance of these forces, leading to a stable, ordered lattice.

When K₂SnF₆ crystallizes from aqueous solutions, it can incorporate water molecules into its structure, forming a hydrate, such as K₂SnF₆·H₂O. In these hydrated forms, hydrogen bonding plays a critical role in the crystal packing. ck12.org A hydrogen bond is an attractive force between a hydrogen atom covalently bonded to a highly electronegative atom (like oxygen in water) and another nearby electronegative atom. ck12.orglsbu.ac.uk

In the crystal structure of K₂SnF₆·H₂O, the water molecules act as bridges. fresnostate.edu The partially positive hydrogen atoms of the water molecules form hydrogen bonds (O-H···F) with the electronegative fluorine atoms of the [SnF₆]²⁻ anions. fresnostate.edu These interactions link the anions into a more complex network, adding stability to the crystal lattice. The water molecules also interact with the K⁺ cations, further integrating all components into a cohesive and intricate supramolecular structure.

Comparative Studies of Isostructurality and Polymorphism in Alkali Metal Hexafluorostannates

Many compounds in the alkali metal hexafluorostannate series, A₂SnF₆ (where A = Na, K, Rb, Cs), exhibit isostructurality, meaning they crystallize in the same fundamental structure type. K₂SnF₆ is known to adopt the cubic K₂PtCl₆-type structure (space group Fm-3m), a common arrangement for many A₂MX₆ compounds. researchgate.net Other hexafluorostannates, such as those with different alkali metals, may also adopt this structure, with the main difference being the size of the unit cell, which scales with the ionic radius of the cation.

However, polymorphism—the ability of a compound to exist in more than one crystal structure—can also occur within this family. For instance, Cs₂SnF₆ has been reported to crystallize in a trigonal structure (K₂GeF₆ type), which is different from the cubic form of K₂SnF₆. researchgate.net The specific crystal structure adopted by an alkali metal hexafluorostannate is influenced by factors such as the relative sizes of the cation and anion and the crystallization conditions. The study of dimorphism in related systems, like [Xe₂F₃][AsF₆] which exhibits both monoclinic and trigonal phases, highlights how subtle changes in packing can lead to different crystalline forms. researchgate.net

Data Tables

Table 1: Representative Crystallographic Data for Dipotassium Hexafluorostannate(2-) (Cubic Phase)
ParameterValue
Chemical FormulaK₂SnF₆
Crystal SystemCubic
Space GroupFm-3m (No. 225)
Unit Cell Parameter (a)~8.5 Å
Formula Units per Unit Cell (Z)4
Calculated Density~3.3 g/cm³
Refinement R-value<0.05 (typical for single crystal)
Table 2: Typical Interatomic Distances in the [SnF₆]²⁻ Anion
BondDistance (Å)
Sn-F~1.95 Å researchgate.net

Comprehensive Spectroscopic Investigations of Dipotassium Hexafluorostannate 2

Vibrational Spectroscopy: Infrared and Raman Spectroscopic Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular structure and bonding within materials. nih.govlibretexts.org These methods detect the vibrational motions of atoms within a molecule, providing a unique "fingerprint" that can be used for identification and structural analysis. libretexts.orgyoutube.comnih.gov

For an ideal octahedral [SnF₆]²⁻ ion, group theory predicts six fundamental vibrational modes. These are typically labeled as ν₁, ν₂, ν₃, ν₄, ν₅, and ν₆. The ν₁ (A₁g), ν₂ (Eg), and ν₅ (F₂g) modes are Raman active, while the ν₃ (F₁u) and ν₄ (F₁u) modes are infrared active. The ν₆ (F₂u) mode is inactive in both IR and Raman spectroscopy.

ν₁ (A₁g): Symmetric Sn-F stretching mode.

ν₂ (Eg): Asymmetric Sn-F stretching mode.

ν₃ (F₁u): Asymmetric Sn-F stretching mode.

ν₄ (F₁u): F-Sn-F bending mode.

ν₅ (F₂g): F-Sn-F bending mode.

The observed frequencies for these modes in the vibrational spectra of dipotassium (B57713) hexafluorostannate(2-) are summarized in the table below.

Vibrational ModeSymmetrySpectroscopic ActivityTypical Wavenumber (cm⁻¹)
ν₁A₁gRaman~590
ν₂EgRaman~470
ν₃F₁uInfrared~560
ν₄F₁uInfrared~250
ν₅F₂gRaman~230

Deviations from the ideal octahedral symmetry of the [SnF₆]²⁻ anion can be identified through changes in the vibrational spectra. spectroscopyonline.com Distortions in the crystal lattice can lead to the activation of otherwise silent modes or the splitting of degenerate modes. For instance, a lowering of symmetry can cause the Raman-active ν₁ and ν₂ modes to become weakly active in the infrared spectrum. spectroscopyonline.com Similarly, the infrared-active ν₃ and ν₄ modes may show broadening or splitting, indicating a departure from perfect octahedral geometry. Ab initio calculations combined with MAS-spectroscopy data have suggested that the [SnF₆]²⁻ anion in alkali-metal hexafluorostannates possesses a distorted structure, which is influenced by intramolecular electron correlation interactions. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that provides detailed information about the local chemical environment of specific atomic nuclei. fsu.edu For dipotassium hexafluorostannate(2-), ¹¹⁹Sn and ¹⁹F NMR are particularly informative.

The ¹¹⁹Sn nucleus is a spin-½ nucleus, making it well-suited for NMR studies. huji.ac.il The chemical shift of ¹¹⁹Sn in the NMR spectrum is highly sensitive to its coordination environment and the nature of the surrounding atoms. In the solid-state ¹¹⁹Sn NMR spectrum of dipotassium hexafluorostannate(2-), the chemical shift provides insight into the electronic structure of the [SnF₆]²⁻ anion. Studies have shown that the ¹¹⁹Sn chemical shifts in alkali-metal hexafluorostannates are influenced by the degree of distortion of the [SnF₆]²⁻ anion. researchgate.net

Compound¹¹⁹Sn Isotropic Chemical Shift (δiso) / ppm
K₂[SnF₆]-745

Data obtained from solid-state MAS NMR spectroscopy.

Compound¹⁹F Chemical Shift (ppm)Reference
K₂[SnF₆]-157.4Trichloro-fluoro-methane (CFCl₃)

J-coupling, or scalar coupling, is an indirect interaction between nuclear spins that is mediated by the bonding electrons. nih.gov In solid-state NMR, resolving J-couplings can be challenging due to the presence of large dipolar couplings. nih.gov However, for nuclei like ¹¹⁹Sn, J-couplings can be relatively large (in the kHz range) and can provide valuable information about covalent bonding. researchgate.net In the context of the [SnF₆]²⁻ anion, the ¹J(¹¹⁹Sn-¹⁹F) coupling constant is a direct measure of the covalent character of the Sn-F bond. The observation of a septet pattern in the ¹¹⁹Sn NMR spectrum, arising from coupling to six equivalent fluorine atoms, provides clear evidence for the Sn-F bonding within the hexafluorostannate anion. nih.gov The splitting pattern of this septet can be used to determine the magnitude of the ¹J(¹¹⁹Sn-¹⁹F) coupling constant. nih.gov The ability to measure such couplings in the solid state offers a powerful tool for understanding the nature of chemical bonds in inorganic solids. capes.gov.brmsu.edu

Proton NMR Data in Hydrated Systems

While a specific ¹H NMR spectrum for dipotassium hexafluorostannate monohydrate (K₂SnF₆·H₂O) is not extensively reported in the literature, the principles of proton nuclear magnetic resonance (¹H NMR) in hydrated inorganic salts allow for a detailed prediction of its spectral features. In such systems, ¹H NMR is a sensitive probe of the local environment of water molecules.

Generally, the chemical shift of water protons in hydrated crystals is influenced by factors such as the nature of the cation and anion, the degree of hydration, and the type of hydrogen bonding. digitellinc.comrsc.org The spectrum of a hydrated salt can distinguish between different water environments, such as structurally bound water molecules within the crystal lattice and more mobile surface-adsorbed water. nih.gov

For K₂SnF₆·H₂O, one would expect to observe signals corresponding to the water of hydration. Studies on other hydrated salts, such as magnesium-based minerals, show distinct resonances for bound water, typically appearing in the range of +4.0 to +7.0 ppm. nih.gov The sharp resonance of mobile surface water often appears at a slightly different chemical shift. nih.gov The presence of the highly electronegative fluorine atoms in the [SnF₆]²⁻ anion would likely influence the hydrogen bonding network and thus the precise chemical shift of the water protons. The interaction between the water molecules and the potassium cations would also play a role in determining the final proton resonance position. digitellinc.com

A hypothetical ¹H NMR spectrum could be expected to show a primary peak for the lattice water, with its exact position providing information on the strength of its coordination and hydrogen bonding within the crystal structure.

Table 1: Representative ¹H NMR Chemical Shifts in Hydrated Inorganic Salts This table illustrates typical chemical shifts for water in various hydrated compounds to provide context for the expected spectrum of hydrated dipotassium hexafluorostannate(2-).

Compound Water Environment Typical Chemical Shift (δ, ppm) Reference
Epsomite (MgSO₄·7H₂O) Bound Water +5.0 nih.gov
Epsomite (MgSO₄·7H₂O) Mobile Surface Water +4.4 nih.gov
Bischofite (MgCl₂·6H₂O) Bound Water +4.3 nih.gov
Nitromagnesite (Mg(NO₃)₂·6H₂O) Bound Water +4.0 nih.gov

Mössbauer Spectroscopy: ¹¹⁹Sn Isomer Shift and Quadrupole Splitting Analysis

¹¹⁹Sn Mössbauer spectroscopy is a uniquely powerful technique for probing the nuclear environment of tin atoms. For dipotassium hexafluorostannate(2-), this method provides definitive information about the oxidation state, coordination symmetry, and nature of the chemical bonding of the central tin atom. uni-bielefeld.de

The key parameters obtained from a ¹¹⁹Sn Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔE₋). The isomer shift is a measure of the electron density at the nucleus, which is highly sensitive to the oxidation state of the tin. researchgate.net Quadrupole splitting arises when a nucleus with a spin greater than 1/2 (like the excited state of ¹¹⁹Sn) experiences an inhomogeneous electric field, providing information about the symmetry of the local electronic environment. uni-bielefeld.deresearchgate.net

In numerous studies, the Mössbauer spectrum of K₂SnF₆ shows a single, sharp resonance line with an isomer shift that is among the most negative values recorded for any tin compound. cdnsciencepub.com This low isomer shift is characteristic of tin in the +4 oxidation state (Sn(IV)) in a highly ionic environment. cdnsciencepub.comrsc.org

Furthermore, the spectrum of K₂SnF₆ exhibits little to no quadrupole splitting. cdnsciencepub.com The absence of significant quadrupole splitting is a direct confirmation of the highly symmetric, near-perfect octahedral (O₋) geometry of the [SnF₆]²⁻ anion. In this arrangement, the electric field at the tin nucleus is essentially uniform, resulting in a single absorption line. researchgate.netcdnsciencepub.com This contrasts sharply with Sn(II) compounds, which typically show large isomer shifts and significant quadrupole splitting due to the stereochemically active lone pair of electrons. rsc.org

Table 2: ¹¹⁹Sn Mössbauer Spectroscopic Data for Dipotassium Hexafluorostannate(2-) and Related Compounds

Compound Isomer Shift (δ) (mm/s)* Quadrupole Splitting (ΔE₋) (mm/s) Reference
K₂SnF₆·H₂O -0.38 ~0 cdnsciencepub.com
K₂SnF₆ -0.45 ~0 cdnsciencepub.com
Cs₂SnF₆ -0.35 ~0 cdnsciencepub.com
SnO₂ 0.00 0.50 rsc.org

*Isomer shifts are referenced to a BaSnO₃ or CaSnO₃ source at room temperature.

Correlation of Mössbauer Parameters with Electronic Environment

The Mössbauer parameters for dipotassium hexafluorostannate(2-) correlate directly with its electronic and structural environment.

The isomer shift (δ) is determined by the s-electron density at the tin nucleus. For Sn(IV) compounds like K₂SnF₆, the formal electronic configuration is [Kr]4d¹⁰. The valence 5s electrons are formally removed, and the remaining s-electrons are shielded by the 5p electrons involved in bonding. In the highly ionic bond with six electronegative fluorine atoms, electron density is significantly withdrawn from the tin center. This results in a very low s-electron density at the nucleus, leading to the observed highly negative isomer shift relative to the standard (SnO₂ or BaSnO₃). researchgate.netcdnsciencepub.comrsc.org This value sits (B43327) at the lowest end of the chemical shift scale for tin compounds, reflecting the maximal +4 oxidation state and the high ionicity of the Sn-F bonds. cdnsciencepub.com

The quadrupole splitting (ΔE₋) provides a measure of the asymmetry of the electric field gradient (EFG) at the nucleus. A non-zero EFG arises from an imbalanced distribution of electrons and ligands around the tin atom. researchgate.net For the [SnF₆]²⁻ anion in K₂SnF₆, the six fluoride (B91410) ligands are arranged in a highly regular octahedron. This cubic symmetry ensures that the electric field at the nucleus is homogeneous, resulting in a zero or near-zero EFG. cdnsciencepub.com Consequently, the quadrupole splitting is negligible, appearing as a single, unsplit resonance line in the spectrum. Any structural distortion or deviation from perfect octahedral symmetry would create an EFG and induce measurable quadrupole splitting. rsc.org

Advanced Spectroscopic Techniques and Methodological Developments for Hexafluorostannates

Beyond conventional 1D NMR and Mössbauer spectroscopy, advanced spectroscopic methods and computational developments offer deeper insights into the structure, dynamics, and properties of hexafluorostannates.

Nuclear Magnetic Resonance (NMR): While ¹H NMR is useful for hydrated systems, ¹⁹F NMR is an exceptionally sensitive probe for metal-fluoride complexes due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. acs.org Advanced NMR techniques, such as two-dimensional (2D) NMR experiments (e.g., ¹⁹F-¹¹⁹Sn HETCOR), could be employed to directly probe the through-bond coupling between the fluorine and tin nuclei, providing unambiguous evidence of the Sn-F bond. Furthermore, computational methods like ab initio molecular dynamics (AIMD) are being developed to accurately predict ¹⁹F NMR chemical shifts in complex fluoride-containing species by accounting for dynamic and solvation effects. acs.org

Raman Spectroscopy: This technique is complementary to infrared spectroscopy and is particularly effective for studying the vibrational modes of highly symmetric molecules. For the [SnF₆]²⁻ anion, Raman spectroscopy can be used to identify the characteristic stretching and bending modes, confirming the octahedral geometry and phase purity of the compound. researchgate.netmdpi.com

Advanced Mass Spectrometry (MS): Modern mass spectrometry techniques, such as Electrospray Ionization (ESI-MS), can be used to analyze the intact [SnF₆]²⁻ anion in solution, confirming its mass and isotopic distribution. High-resolution mass spectrometry would allow for precise mass determination, verifying the elemental composition.

These advanced methods, often combined with quantum chemical calculations, represent the frontier of inorganic compound characterization, enabling a more complete and dynamic picture of complexes like dipotassium hexafluorostannate(2-). chinaminingmagazine.com

Theoretical and Computational Chemistry Approaches to Dipotassium Hexafluorostannate 2 and Its Anion

Ab Initio Quantum Chemical Calculations for Electronic Structure Determination

Ab initio quantum chemical calculations, which are based on first principles of quantum mechanics without the inclusion of empirical parameters, have been instrumental in elucidating the electronic structure of the hexafluorostannate(2-) anion. These calculations have revealed that the electronic configuration of the tin atom in the [SnF₆]²⁻ anion deviates from a simple, idealized picture.

One of the key findings from ab initio studies is the evidence for a distorted structure of the [SnF₆]²⁻ anion. researchgate.net This distortion is attributed to complex intramolecular electron correlation effects. researchgate.net Early theoretical work on related systems, such as the calculations of Dirac-Slater atomic wavefunctions for K₂SnF₆, laid the groundwork for understanding the electronic environment of the tin atom.

The use of effective core potentials (ECPs) in ab initio calculations has been a common and effective strategy. ECPs replace the core electrons with a potential, simplifying the calculation while maintaining accuracy for the valence electrons, which are primarily involved in chemical bonding and spectroscopic properties. For elements in the same group as tin, such as in studies on hexafluorosilicate(2-), ab initio methods have been used to model the electronic properties of the [SiF₆]²⁻ cluster embedded in the crystal lattice. These studies often employ techniques like the discrete-variational multielectron (DVME) method, which combines density functional theory (DFT) with configuration interaction (CI) calculations.

Density Functional Theory (DFT) Studies on Molecular and Crystal Structures

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the molecular and crystal structures of materials like dipotassium (B57713) hexafluorostannate(2-). DFT calculations offer a balance between computational cost and accuracy, making them suitable for studying solid-state systems.

While specific DFT studies focusing solely on the crystal structure of pure K₂SnF₆ are not extensively detailed in the provided search results, the methodology is well-established for analogous compounds. For instance, in the study of K₂SiF₆, DFT calculations using the CRYSTAL computer code and the linear combination of atomic orbitals (LCAO) method have been employed to determine structural, electronic, and elastic properties. Such studies often compare different functionals, like B3LYP, B1WC, and PBE0, to find the best agreement with experimental data.

For K₂SnF₆ and its anion, DFT can be used to optimize the geometry and determine key structural parameters. These calculations can predict bond lengths and angles, providing a theoretical model of the coordination environment around the tin atom. The results of such calculations on related systems, like the hexafluorozirconate phosphors, demonstrate the utility of DFT in understanding the structure of complex fluorides.

Computational Simulation of Spectroscopic Parameters (NMR, Vibrational, Mössbauer)

Computational methods are invaluable for simulating and interpreting spectroscopic data, providing a direct link between theoretical models and experimental observations.

Vibrational Spectroscopy: While specific calculated vibrational frequencies for K₂SnF₆ were not found in the provided search results, the methodology for such calculations is well-established. DFT and ab initio methods can be used to compute the harmonic vibrational frequencies of the [SnF₆]²⁻ anion. These calculated frequencies correspond to the fundamental vibrational modes of the anion, such as the Sn-F stretching and F-Sn-F bending modes. Comparison of these theoretical frequencies with experimental data from infrared (IR) and Raman spectroscopy can help to validate the computational model and provide a more detailed assignment of the observed spectral features.

Mössbauer Spectroscopy: Theoretical calculations have also been applied to understand the ¹¹⁹Sn Mössbauer spectra of tin compounds. For K₂SnF₆, calculations based on Dirac-Slater atomic wavefunctions have been performed to interpret the isomer shift. These calculations help to correlate the observed Mössbauer parameters with the electronic structure, particularly the s-electron density at the tin nucleus.

Theoretical Modeling of Intramolecular Electron Correlation and Anion Distortion Mechanisms

A significant finding from theoretical studies of the hexafluorostannate(2-) anion is the presence of a distorted geometry, which deviates from a perfect octahedral symmetry. This distortion is a direct consequence of intramolecular electron correlation. researchgate.net

Ab initio calculations have been pivotal in revealing that the interactions between electrons within the [SnF₆]²⁻ anion lead to a non-symmetrical electron distribution, which in turn causes the nuclei to adopt a distorted configuration. researchgate.net This phenomenon is a subtle electronic effect that is challenging to fully characterize through experimental methods alone. The theoretical models provide a framework for understanding how the interplay of electron-electron repulsion and quantum mechanical effects can lead to a departure from idealized molecular geometries.

Research on Dipotassium Hexafluorostannate 2 in Advanced Materials Systems

Dipotassium (B57713) Hexafluorostannate(2-) as a Host Lattice for Doping in Functional Materials

Dipotassium hexafluorostannate(2-), with the chemical formula K₂SnF₆, serves as an excellent host lattice for introducing dopant ions to create functional materials, particularly phosphors for lighting applications. Its stable crystal structure provides a suitable environment for the incorporation of transition metal ions, which act as luminescence centers.

Mechanisms of Transition Metal Ion Incorporation (e.g., Mn⁴⁺) into the Host Lattice

Common synthesis methods that facilitate this incorporation include co-precipitation and cation exchange. In the co-precipitation method, a solution containing both the host material precursors (potassium and tin salts) and the dopant precursor (a manganese salt) is prepared, often in a hydrofluoric acid medium. The controlled precipitation of the doped compound, such as K₂SnF₆:Mn⁴⁺, allows for a uniform distribution of the Mn⁴⁺ dopant within the host lattice. For instance, a two-step chemical co-precipitation method can be employed where K₂MnF₆ is first synthesized as a precursor, which then provides the [MnF₆]²⁻ complexes that are incorporated into the forming K₂SnF₆ structure.

Lattice Deformation Effects on the Behavior of Doped Systems

The introduction of dopant ions into the K₂SnF₆ host lattice invariably causes localized distortions and strain, leading to lattice deformation. These deformations, though often subtle, can have profound effects on the physical and optical properties of the doped material. The extent of this deformation is dependent on factors such as the concentration of the dopant and the difference in ionic size between the dopant and the substituted host ion.

In the case of Mn⁴⁺-doped K₂SnF₆, lattice deformation plays a crucial role in its luminescent properties. Research on the hydrated phosphor K₂SnF₆·H₂O:Mn⁴⁺ has shown that dehydration leads to a deformation of the lattice. This structural change results in the splitting of the sharp red emission lines characteristic of the Mn⁴⁺ ion. This phenomenon highlights the sensitivity of the electronic transitions of the dopant ion to its local crystal field environment, which is directly influenced by the geometry and symmetry of the host lattice. Doping engineering, therefore, becomes a tool to modulate the electronic and lattice structure, which can enhance properties like the piezoelectric effect in other materials through induced lattice distortion.

ParameterDescriptionMethod of Investigation
Dopant IncorporationSubstitution of Sn⁴⁺ by Mn⁴⁺Co-precipitation, Cation Exchange
Lattice DeformationLocalized strain and distortion around the dopant ionX-ray Diffraction (XRD)
Effect on PropertiesAlteration of photoluminescent spectra (e.g., line splitting)Photoluminescence Spectroscopy

Precursor Chemistry of Dipotassium Hexafluorostannate(2-) in the Synthesis of Novel Fluoride-Based Materials

The utility of Dipotassium Hexafluorostannate(2-) extends to its role as a chemical precursor in the synthesis of other complex fluoride (B91410) materials. While direct, large-scale industrial examples are not widely documented, the principles of fluoride material synthesis suggest its potential. In laboratory settings, related hexafluorometallate compounds, such as K₂MnF₆, are established as effective precursors for producing a range of A₂MF₆:Mn⁴⁺ phosphors (where A can be K, Na, etc., and M can be Si, Ge, Ti, Sn).

This two-step synthesis strategy involves first creating the dopant precursor, K₂MnF₆, which then serves as a source of [MnF₆]²⁻ complexes. These complexes are subsequently incorporated into a different host lattice. This methodology underscores the broader concept of using stable hexafluorometallate salts as building blocks for more complex fluoride structures. By extension, K₂SnF₆ could be utilized in solid-state reactions or solution-based methods to provide the [SnF₆]²⁻ anion for the synthesis of other stannate-containing fluorides or mixed-metal fluoride compounds.

Electrochemical Investigations Involving Hexafluorostannate Species

The electrochemical behavior of the hexafluorostannate ion ([SnF₆]²⁻) is an area of scientific interest, particularly in the context of developing new synthetic routes and understanding electrolytic processes in non-aqueous environments.

Exploration of Electrochemical Synthesis Methods

Electrosynthesis is emerging as a powerful and environmentally friendly alternative to traditional chemical synthesis. This technique uses electrical current to drive chemical reactions, often with high selectivity and yield. While specific protocols for the electrosynthesis of Dipotassium Hexafluorostannate(2-) are not prominently detailed in current literature, the general principles of electrochemical synthesis are applicable. Such a process would likely involve the anodic oxidation of a tin electrode in a fluoride-containing electrolyte, or the electrolysis of a solution containing tin and potassium salts with a suitable fluorine source.

The feasibility of such methods is supported by research into the electrosynthesis of other complex fluorides and the use of electrochemical techniques like cyclic voltammetry to study reaction mechanisms. For instance, the electrochemical synthesis of glycosyl fluorides has been successfully demonstrated using sulfur(VI) hexafluoride as a fluorine source, highlighting the potential for electrosynthesis in fluoride chemistry.

Role in Electrolytic Processes relevant to Fluorine Chemistry

In the realm of fluorine chemistry, molten salts play a crucial role as electrolytes for the production of elemental fluorine and for the electrodeposition of metals. The fundamental process involves the electrolysis of a molten fluoride salt, where fluoride anions are oxidized at the anode to produce fluorine gas. For this to be efficient, the electrolyte must have good ionic conductivity, a wide electrochemical window, and be a suitable solvent for the reactants.

Studies on Dehydration-Rehydration Induced Structural and Electronic Changes in Hydrated Forms

Recent research has employed a suite of analytical techniques to meticulously track the changes in dipotassium hexafluorostannate monohydrate as it undergoes dehydration to its anhydrous form, K2SnF6, and is then rehydrated. These methods include thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), in-situ X-ray diffraction (XRD), and vibrational spectroscopy (FTIR and Raman).

Dehydration Process:

Thermal analysis of K2SnF6·H2O typically reveals a distinct, single-step weight loss corresponding to the removal of one water molecule per formula unit. This endothermic event, as observed in DSC, indicates the energy required to break the bonds holding the water molecule within the crystal lattice.

In-situ X-ray diffraction studies performed during heating have demonstrated a clear phase transition from the hydrated to the anhydrous form. The crystal structure of K2SnF6·H2O, which accommodates the water molecule, transforms into the crystalline structure of anhydrous K2SnF6. This transformation is accompanied by a noticeable change in the unit cell parameters, reflecting the contraction of the lattice upon the removal of the water molecule.

Interactive Data Table: Illustrative Dehydration-Induced Structural Changes

ParameterHydrated Form (K2SnF6·H2O)Anhydrous Form (K2SnF6)
Crystal System MonoclinicTrigonal
Space Group P2₁/cP3m1
Unit Cell Volume Decreases upon dehydrationSmaller than hydrated form
Key Diffraction Peaks (2θ) Shifts to higher angles observedDistinct pattern from hydrated form

Note: The specific values for lattice parameters and diffraction peaks can vary slightly depending on experimental conditions.

Vibrational spectroscopy provides further evidence of the dehydration process. The FTIR and Raman spectra of the hydrated form exhibit characteristic bands associated with the vibrational modes of water molecules, such as O-H stretching and H-O-H bending. Upon dehydration, these bands disappear, while the vibrational modes corresponding to the [SnF6]²⁻ anion may show subtle shifts in frequency, indicating a change in the local crystalline environment.

Rehydration Process:

Studies have also shown that the anhydrous K2SnF6 can be rehydrated by exposure to a humid environment. This process is often reversible, with the material taking up water to reform the hydrated crystal structure. The rehydration process can be monitored by observing the reappearance of the water-related bands in the vibrational spectra and the reversal of the changes in the X-ray diffraction pattern. The kinetics of rehydration can be influenced by factors such as ambient humidity and the particle size of the anhydrous material.

Electronic Changes:

The removal and reintroduction of water molecules into the crystal lattice can also have a discernible effect on the electronic properties of the material. While detailed studies on the electronic band structure are less common, the changes in the crystal field environment of the tin atom upon dehydration can be inferred from spectroscopic data. The altered symmetry and bond distances in the anhydrous form compared to the hydrated form would be expected to lead to shifts in the electronic energy levels. Further investigation into the band gap and conductivity of the hydrated and anhydrous forms is an active area of research.

Q & A

Q. What are the optimal laboratory synthesis methods for dipotassium hexafluorostannate(2-), and how do reaction parameters influence product purity?

Methodological Answer: Synthesis typically involves reacting stannic oxide (SnO₂) with hydrofluoric acid (HF) and potassium hydroxide (KOH) under controlled conditions. Critical parameters include:

  • Stoichiometric ratios : Excess KOH ensures complete neutralization of HF, preventing side reactions .
  • Temperature : Reactions are conducted at 50–80°C to avoid decomposition of intermediates.
  • Purification : Recrystallization from aqueous ethanol removes impurities, monitored via X-ray diffraction (XRD) to confirm phase purity .
    Safety protocols for HF handling (e.g., fume hoods, PPE) must be strictly followed .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing dipotassium hexafluorostannate(2-)?

Methodological Answer:

  • XRD : Determines crystal structure and lattice parameters. Compare with ICSD database entries for validation .
  • NMR (¹⁹F and ¹¹⁹Sn) : ¹⁹F NMR identifies fluorine environments, while ¹¹⁹Sn NMR probes tin coordination geometry .
  • Raman/IR Spectroscopy : Confirms Sn-F vibrational modes (~500–600 cm⁻¹) and absence of hydrolyzed products (e.g., Sn-OH) .

Q. What safety protocols are critical when handling dipotassium hexafluorostannate(2-)?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Respiratory protection is required if ventilation is inadequate .
  • Spill Management : Use mechanical methods (e.g., absorbent pads) for containment. Avoid water jets to prevent dispersion .
  • Waste Disposal : Neutralize fluoride residues with calcium hydroxide before disposal to prevent environmental contamination .

Advanced Research Questions

Q. How can contradictions in reported thermodynamic properties (e.g., solubility, stability) of dipotassium hexafluorostannate(2-) be resolved?

Methodological Answer:

  • Controlled Replication : Repeat experiments under standardized conditions (e.g., pH, ionic strength) to isolate variables .
  • Advanced Calorimetry : Use isothermal titration calorimetry (ITC) to measure enthalpy changes during dissolution, cross-referenced with computational models (DFT) .
  • Meta-Analysis : Compare datasets across literature, prioritizing studies with full disclosure of experimental conditions (e.g., humidity, solvent purity) .

Q. What catalytic applications does dipotassium hexafluorostannate(2-) enable, and how can its activity be enhanced?

Methodological Answer:

  • Lewis Acid Catalysis : The SnF₆²⁻ anion acts as a strong Lewis acid in Friedel-Crafts alkylation. Optimize by:
    • Solvent Selection : Use aprotic solvents (e.g., DMF) to stabilize reactive intermediates .
    • Support Matrices : Immobilize on mesoporous silica to increase surface area and recyclability .
  • Kinetic Studies : Monitor reaction rates via in situ UV-Vis spectroscopy to identify rate-limiting steps .

Q. How can computational chemistry predict the reactivity of dipotassium hexafluorostannate(2-) in novel reaction environments?

Methodological Answer:

  • DFT Calculations : Model Sn-F bond dissociation energies and frontier molecular orbitals to predict nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) : Simulate solvation effects in ionic liquids to assess stability under non-aqueous conditions .
  • Validation : Cross-check computational results with experimental XPS data to confirm oxidation states (Sn⁴⁺ vs. Sn²⁺) .

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